
4-Fluoro-2-methylphenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenylacetylene is a chemical compound with the formula C9H7F . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, and one fluorine atom . The exact linear structure formula is not provided in the search results .Applications De Recherche Scientifique
Hydrogen Bonding and Complex Formation
- 4-Fluorophenylacetylenes, including variants like 4-fluoro-2-methylphenylacetylene, demonstrate unique hydrogen bonding capabilities. They form cyclic complexes with water, involving C-H...O and O-H...π hydrogen bonds. Interestingly, the fluorine substitution does not significantly alter the intermolecular structure compared to phenylacetylene, but it does enhance the interaction of water with the acetylenic π electron density. This distinctive behavior sets fluorophenylacetylenes apart from other fluorinated compounds like fluorobenzene and fluorostyrene. Moreover, these compounds can form complexes with more than one water molecule, showing versatility in molecular interactions (Maity & Patwari, 2009).
Synthesis of Key Intermediates
- 2-Fluoro-4-bromobiphenyl, a crucial intermediate for the production of certain materials, can be synthesized from compounds related to this compound. This process is significant in the manufacturing of materials like flurbiprofen. Despite the challenges in synthesis, including the use of costly and hazardous materials, recent advancements offer practical methods for large-scale production, highlighting the industrial relevance of such fluorinated acetylenes (Qiu et al., 2009).
Biomarker Identification
- The metabolic impact of compounds related to this compound, such as 4-fluoroaniline and 2-fluoro-4-methylaniline, has been studied through metabonomic assessments. These studies utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to identify changes in low-molecular-weight metabolites, contributing to the understanding of xenobiotic toxicity. Such research underscores the potential of these compounds in environmental toxicology and the identification of new biomarkers for toxic exposure (Bundy et al., 2002).
Development of Fluorescent Dyes
- Fluorinated acetylenes like this compound are foundational in developing fluorescent dyes such as BODIPY (Boron-dipyrromethene) dyes. These dyes are pivotal in various scientific, medical, and biotechnological applications. They offer high quantum yields, fine-tuned absorption, and emission spectra, along with good photostability and biocompatibility. The postfunctionalization methodologies allow for significant versatility in applications ranging from bioimaging to chemosensing (Boens et al., 2019).
Novel Material Development
- Fluorinated compounds, including those related to this compound, are instrumental in developing high-performance polymers with distinguished thermal properties and solubility. These polymers find applications in engineering plastics and membrane materials, showcasing the potential of fluorinated acetylenes in advanced material science (Xiao et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-ethynyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWREICHVGKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
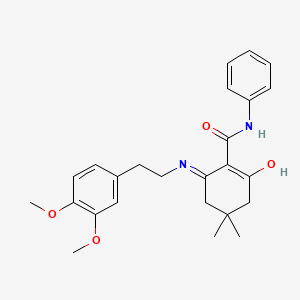
![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
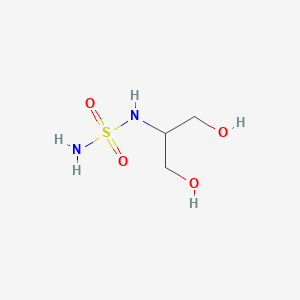


![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

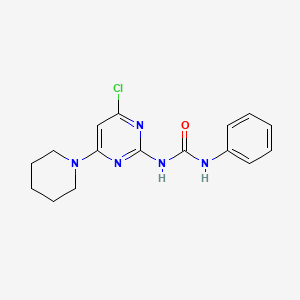
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
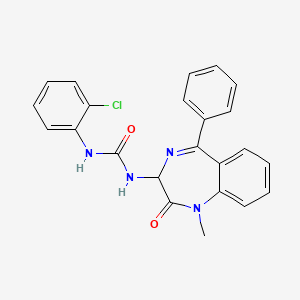
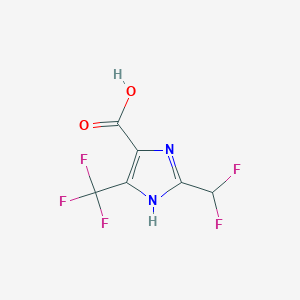
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)